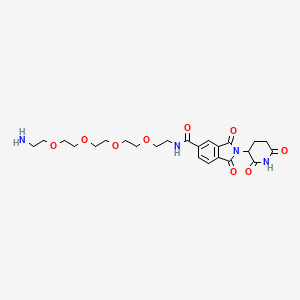

Thalidomide-5-(PEG4-amine)

Description

Properties

Molecular Formula |

C24H32N4O9 |

|---|---|

Molecular Weight |

520.5 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carboxamide |

InChI |

InChI=1S/C24H32N4O9/c25-5-7-34-9-11-36-13-14-37-12-10-35-8-6-26-21(30)16-1-2-17-18(15-16)24(33)28(23(17)32)19-3-4-20(29)27-22(19)31/h1-2,15,19H,3-14,25H2,(H,26,30)(H,27,29,31) |

InChI Key |

AIKJHBDQEUGOPH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCOCCOCCOCCOCCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Thalidomide 5 Peg4 Amine

Synthetic Routes to Functionalized Thalidomide (B1683933) Scaffolds

The synthesis of thalidomide-5-(PEG4-amine) begins with the preparation of a thalidomide scaffold functionalized at the 5-position of the phthalimide (B116566) ring. A common strategy involves the synthesis of 5-carboxythalidomide, which provides a carboxylic acid group for subsequent amide bond formation with the PEG linker.

One synthetic approach to 5-carboxythalidomide starts from 4-bromophthalic anhydride (B1165640). The phthalimide ring is formed by reacting 4-bromophthalic anhydride with 3-aminopiperidine-2,6-dione. The resulting 5-bromothalidomide can then be converted to 5-carboxythalidomide through various palladium-catalyzed carbonylation reactions or by a Grignard reaction followed by carboxylation with carbon dioxide.

Alternatively, a more direct route involves the reaction of 4-carboxyphthalic anhydride with L-glutamine in the presence of a condensing agent, followed by cyclization to form the glutarimide (B196013) ring. A one-pot synthesis method has also been reported, where heating a mixture of a substituted phthalic anhydride and L-glutamine in a vacuum can directly yield the corresponding thalidomide derivative google.com. For instance, heating phthalic anhydride and L-glutamine can produce thalidomide in yields ranging from 24% to 47% . A solid-phase synthesis approach has also been developed, which involves coupling hydroxymethyl polystyrene with phthalic anhydride, followed by reaction with a primary amine and subsequent acid or base treatment to yield thalidomide and its analogues with yields ranging from 40.3% to 98.1% acs.org.

| Starting Material | Key Intermediates | Reaction Type | Reported Yield | Reference |

|---|---|---|---|---|

| 4-Bromophthalic anhydride | 5-Bromothalidomide | Palladium-catalyzed carbonylation | Variable | General Knowledge |

| 4-Carboxyphthalic anhydride | N-Phthaloyl-L-glutamine | Condensation and cyclization | Moderate to high | nih.gov |

| Phthalic anhydride and L-glutamine | Direct formation | One-pot thermal condensation | 24-47% | google.com |

| Hydroxymethyl polystyrene and phthalic anhydride | Resin-linked acid | Solid-phase synthesis | 40.3-98.1% | acs.org |

Incorporation of Polyethylene (B3416737) Glycol (PEG) Linkers in Degrader Chemistry

PEG linkers are widely used in PROTAC design due to their ability to enhance the solubility and pharmacokinetic properties of the final degrader molecule. The PEG4 unit in Thalidomide-5-(PEG4-amine) provides an optimal spacer length for inducing the proximity between the E3 ligase and the target protein.

The PEG4-amine linker is typically synthesized with a terminal amine group that is protected, often with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions during the coupling to the thalidomide scaffold. A common synthetic route starts from tetraethylene glycol, which is mono-functionalized with a leaving group (e.g., tosylate or mesylate) on one end and a protected amine on the other.

A general approach involves the reaction of tetraethylene glycol with a protecting group reagent for one hydroxyl group, followed by activation of the other hydroxyl group. The activated hydroxyl is then displaced by an azide (B81097), which is subsequently reduced to the primary amine. The terminal amine can then be protected with a Boc group. Alternatively, commercially available Boc-NH-PEG4-OH can be used as a starting material, which simplifies the synthesis. The hydroxyl group can be activated and converted to an amine, or the Boc-protected amine can be deprotected to allow for further functionalization.

| Step | Reaction | Typical Reagents | Purpose |

|---|---|---|---|

| 1 | Monoprotection | Trityl chloride, TBDMSCl | Differentiate the two hydroxyl groups of tetraethylene glycol |

| 2 | Activation | Tosyl chloride, Mesyl chloride | Convert one hydroxyl group into a good leaving group |

| 3 | Azide Displacement | Sodium azide (NaN3) | Introduce a nitrogen functionality |

| 4 | Reduction | H2/Pd, LiAlH4, PPh3/H2O | Convert the azide to a primary amine |

| 5 | Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Protect the terminal amine for subsequent reactions |

The conjugation of the 5-carboxythalidomide scaffold to the PEG4-amine linker is typically achieved through an amide bond formation. This reaction requires the activation of the carboxylic acid group on the thalidomide derivative to facilitate nucleophilic attack by the primary amine of the PEG linker. Several coupling reagents are commonly employed in this step.

Commonly used coupling reagents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency nih.gov. Another widely used and highly efficient coupling reagent is (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU), which is typically used in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) reddit.com. The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product reddit.com.

Following the amide coupling, the Boc protecting group on the terminal amine of the PEG linker is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to yield the final Thalidomide-5-(PEG4-amine) product.

| Coupling Reagent | Additive | Base | Solvent | Key Features |

|---|---|---|---|---|

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or NHS | DIPEA or Et3N | DMF, DCM | Water-soluble byproducts, good for solution-phase synthesis. |

| HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | None | DIPEA | DMF, NMP | High efficiency, fast reaction times, low racemization. |

| DCC (N,N'-dicyclohexylcarbodiimide) | HOBt or DMAP | None | DCM, THF | Insoluble urea (B33335) byproduct can be removed by filtration. |

Design Principles for Linker Attachment Points on the Thalidomide Moiety

The point of attachment of the linker to the thalidomide moiety is a critical parameter in the design of effective PROTACs. The 5-position of the phthalimide ring is a commonly chosen attachment point for several reasons. Structural studies of the thalidomide-Cereblon complex have shown that this position is solvent-exposed, meaning that a linker attached here is less likely to interfere with the binding of the thalidomide moiety to Cereblon magtech.com.cn.

Furthermore, modifying the 4-position of the phthalimide ring has been shown to enhance the binding affinity for Cereblon, as seen in lenalidomide (B1683929) and pomalidomide (B1683931). However, attachment of a linker at the 4-position can sometimes lead to instability of the resulting PROTAC magtech.com.cn. In contrast, the 5-position generally provides a stable attachment point that maintains the necessary binding interactions for Cereblon recruitment. Studies have shown that the linker attachment point can significantly influence the hydrolytic stability of the PROTAC and its ability to induce the degradation of neosubstrates magtech.com.cn. For example, linker attachment at the 4-position has been associated with greater stability compared to other positions in some cases magtech.com.cn.

Reactivity of the Terminal Amine for Diverse Bioconjugation Strategies

The terminal primary amine of Thalidomide-5-(PEG4-amine) is a versatile functional group that can be utilized in a variety of bioconjugation reactions to attach the PROTAC to a target protein ligand. The choice of conjugation chemistry depends on the functional groups available on the target protein ligand.

N-Hydroxysuccinimide (NHS) Ester Acylation: This is one of the most common methods for labeling with primary amines. The amine group reacts with an NHS ester-functionalized target protein ligand to form a stable amide bond. This reaction is typically carried out at a slightly alkaline pH (7.2-8.5) thermofisher.com.

Reductive Amination: The terminal amine can react with an aldehyde or ketone on the target protein ligand to form an imine, which is then reduced to a stable amine linkage using a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) wikipedia.org.

Thiol-Maleimide Michael Addition: If the target protein ligand contains a thiol group (e.g., from a cysteine residue), the terminal amine of the thalidomide-PEG linker can be first functionalized with a maleimide (B117702) group. The maleimide then undergoes a Michael addition reaction with the thiol to form a stable thioether linkage. This reaction is highly specific for thiols at neutral pH iris-biotech.de.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): For a "click chemistry" approach, the terminal amine can be converted to an azide or an alkyne. This allows for a highly efficient and bioorthogonal reaction with a target protein ligand functionalized with the corresponding cycloalkyne or azide, respectively. SPAAC does not require a cytotoxic copper catalyst, making it suitable for biological applications magtech.com.cn.

| Reaction | Functional Group on Target Ligand | Linkage Formed | Key Advantages |

|---|---|---|---|

| NHS Ester Acylation | NHS Ester | Amide | High efficiency, stable bond, common method. thermofisher.com |

| Reductive Amination | Aldehyde or Ketone | Secondary Amine | Forms a stable C-N bond, can be performed in one pot. wikipedia.org |

| Thiol-Maleimide Addition | Thiol (after maleimide functionalization of amine) | Thioether | Highly specific for thiols at neutral pH. iris-biotech.de |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cycloalkyne or Azide (after functionalization of amine) | Triazole | Bioorthogonal, high efficiency, no catalyst required. magtech.com.cn |

Molecular Recognition and Biochemical Interactions with Cereblon

Direct Binding Kinetics and Thermodynamics of Thalidomide-5-(PEG4-amine) to CRBN

While specific, peer-reviewed studies detailing the direct binding kinetics and thermodynamics of Thalidomide-5-(PEG4-amine) to CRBN are not extensively available, the behavior of this compound can be inferred from the wealth of data on thalidomide (B1683933) and its other derivatives. The binding of these molecules to CRBN is a high-affinity interaction. For instance, the dissociation constant (Kd) for similar thalidomide-based ligands with CRBN is in the nanomolar range, indicating a strong and stable interaction. One study reported a Kd of 12 nM for Thalidomide-NH-amido-C5-NH2, a compound with a linker at the same position.

The core of this interaction lies in the glutarimide (B196013) ring of the thalidomide molecule. researchgate.net This part of the molecule is essential for CRBN binding. The PEG4-amine linker at the 5-position of the phthalimide (B116566) ring is a modification designed for the synthesis of PROTACs. medchemexpress.com Such linkers are generally designed to be solvent-exposed and to minimize interference with the binding of the core thalidomide structure to CRBN. acs.org The addition of a PEG linker can enhance aqueous solubility.

Table 1: Binding Affinities of Selected Thalidomide Analogs to Cereblon (CRBN) It is important to note that the following data is for related thalidomide compounds, as specific thermodynamic and kinetic data for Thalidomide-5-(PEG4-amine) is not widely published in research literature. This table serves to illustrate the typical binding affinities observed for this class of molecules.

| Compound | Binding Affinity (IC50/Kd) | Assay Method | Reference |

| Thalidomide | IC50: 22.4 nM | TR-FRET | nih.gov |

| Lenalidomide (B1683929) | IC50: 8.9 nM | TR-FRET | nih.gov |

| Pomalidomide (B1683931) | IC50: 6.4 nM | TR-FRET | nih.gov |

| (S)-thalidomide | IC50: 11.0 nM | TR-FRET | nih.gov |

| (R)-thalidomide | IC50: 200.4 nM | TR-FRET | nih.gov |

| Thalidomide-NH-amido-C5-NH2 | Kd: 12 nM | Not Specified |

This table is for illustrative purposes and shows the binding affinities of well-characterized thalidomide analogs to CRBN. The binding affinity of Thalidomide-5-(PEG4-amine) is expected to be in a similar nanomolar range due to the conserved glutarimide moiety.

Structural Biology of Thalidomide-Derived Ligand-CRBN Complex Formation

The three-dimensional structure of thalidomide and its analogs in complex with CRBN has been elucidated through X-ray crystallography, providing a detailed picture of the molecular interactions. researchgate.netnih.gov

The binding of the thalidomide moiety of Thalidomide-5-(PEG4-amine) to CRBN is anchored by the glutarimide ring, which inserts into a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. researchgate.netnih.gov This pocket is famously lined by three tryptophan residues (Trp380, Trp386, and Trp400). researchgate.net

Key interactions that stabilize the complex include:

Hydrogen Bonds: The glutarimide ring forms crucial hydrogen bonds with the backbone of histidine 378 (H378) and tryptophan 380 (W380) in CRBN. researchgate.net

Hydrophobic Interactions: The glutarimide ring fits snugly into the hydrophobic "tri-tryptophan pocket". researchgate.net

Solvent Exposure of the Linker: The phthalimide ring, to which the 5-(PEG4-amine) linker is attached, is exposed to the solvent. researchgate.netnih.gov This positioning is critical for its function in PROTACs, as it allows the linker and the attached warhead to extend outwards from the CRBN surface to engage a target protein without disrupting the core interaction with CRBN. acs.org

Table 2: Key CRBN Residues in the Interaction with the Thalidomide Glutarimide Ring

| CRBN Residue | Type of Interaction | Reference |

| Trp380 | Hydrogen Bond, Hydrophobic | researchgate.net |

| Trp386 | Hydrophobic | researchgate.net |

| Trp400 | Hydrophobic | researchgate.net |

| His378 | Hydrogen Bond | researchgate.net |

| Phe402 | Hydrophobic | researchgate.net |

Assembly of the CRL4CRBN E3 Ubiquitin Ligase Holoenzyme

CRBN does not act in isolation; it is a substrate receptor for the much larger Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. rcsb.org The binding of a ligand like Thalidomide-5-(PEG4-amine) is a critical step that leads to the assembly and activity of the functional holoenzyme, CRL4CRBN. axispharm.comnih.gov

The CRL4CRBN complex is a modular machinery with several key components:

Cullin 4A (CUL4A): This protein acts as a scaffold, providing the structural backbone for the entire complex. uwa.edu.au

DNA Damage-Binding Protein 1 (DDB1): DDB1 functions as an adaptor protein that links CRBN to the CUL4A scaffold. axispharm.comrcsb.orguwa.edu.au CRBN binds to a cavity between the BPA and BPC beta-propeller domains of DDB1. researchgate.net

Regulator of Cullins 1 (RBX1 or ROC1): This RING finger protein is located at the end of the CUL4A scaffold and is responsible for recruiting an E2 ubiquitin-conjugating enzyme, which carries the activated ubiquitin molecule. nih.govuwa.edu.au

The binding of Thalidomide-5-(PEG4-amine) to CRBN induces or stabilizes a conformation that is permissive for the recruitment of specific substrate proteins to this assembled E3 ligase machinery.

Allosteric Mechanisms of CRBN Substrate Specificity Modulation

The binding of thalidomide derivatives to CRBN is a classic example of allosteric modulation. The small molecule does not directly interact with the substrate protein. Instead, it binds to CRBN and alters the surface of the protein, creating a new binding interface.

The term "neosubstrate" refers to proteins that are not the natural substrates of CRBN but are recruited for ubiquitination and subsequent degradation in the presence of a thalidomide-based ligand. nih.gov The phthalimide portion of the thalidomide molecule, and by extension the attached PEG4-amine linker in Thalidomide-5-(PEG4-amine), plays a crucial role in determining which neosubstrates are recruited. biorxiv.org

The binding of the ligand to CRBN creates a novel composite surface. This new surface can then be recognized by specific motifs on neosubstrate proteins, often a β-hairpin loop containing a critical glycine (B1666218) residue. biorxiv.orgelifesciences.org This leads to the formation of a stable ternary complex (CRBN-ligand-neosubstrate), which is the prerequisite for the ubiquitination of the neosubstrate by the CRL4CRBN E3 ligase. elifesciences.org Different derivatives of thalidomide can induce the degradation of different sets of neosubstrates, a property that is being actively explored for therapeutic benefit. biorxiv.orgresearchgate.net For example, lenalidomide, but not thalidomide or pomalidomide, enables the recruitment of casein kinase Iα (CK1α) to CRBN. biorxiv.org This highlights the subtle yet critical role of the solvent-exposed part of the molecule in dictating neosubstrate specificity.

Mechanism of Action Within Targeted Protein Degradation Pathways

Ternary Complex Formation Facilitated by Thalidomide-5-(PEG4-amine)

The initial and most critical step in the PROTAC mechanism of action is the formation of a ternary complex, which consists of the target protein (also known as the protein of interest or POI), the PROTAC molecule, and an E3 ubiquitin ligase. bmglabtech.comirbbarcelona.org In a PROTAC built with Thalidomide-5-(PEG4-amine), the thalidomide (B1683933) portion acts as the E3 ligase-recruiting ligand. broadpharm.comresearchgate.net Specifically, it binds to the Cereblon (CRBN) substrate receptor of the Cullin-RING Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.govnih.govresearchgate.net The other end of the PROTAC molecule possesses a "warhead" that binds to the target protein. azalesov.com The Thalidomide-5-(PEG4-amine) component, therefore, serves as the anchor to the E3 ligase, bringing it into forced proximity with the target protein bound by the warhead. uni-muenchen.de

The core principle of PROTAC function is chemically induced proximity. imperial.ac.uk Under normal cellular conditions, the target protein and the CRBN E3 ligase would not typically interact. acs.org The bifunctional nature of the PROTAC molecule acts as a molecular bridge, physically linking the two proteins. portlandpress.comuni-muenchen.de This formation of the ternary complex (E3 Ligase-PROTAC-Target Protein) is the pivotal event that initiates the degradation cascade. mdpi.comacs.org By bringing the E3 ligase so close to the target, the PROTAC effectively designates the target protein as a "neo-substrate" for the ligase, marking it for destruction in a way that is not dependent on inhibiting the protein's function. researchgate.netresearchgate.net The stability and conformation of this ternary complex are crucial determinants of the efficiency of the subsequent degradation process. mdpi.comnih.gov

The linker component of a PROTAC, which connects the E3 ligase ligand and the target-binding warhead, is not merely a passive spacer but plays a critical role in the formation and stability of the ternary complex. precisepeg.com In Thalidomide-5-(PEG4-amine), this is a polyethylene (B3416737) glycol (PEG) linker composed of four ethylene (B1197577) glycol units.

PEG linkers are known to be highly flexible and can improve the aqueous solubility of the PROTAC molecule. precisepeg.com This flexibility can be advantageous, allowing the PROTAC to adopt various conformations to facilitate the optimal orientation between the E3 ligase and the target protein, which is essential for forming a stable and productive ternary complex. researchgate.netelifesciences.org However, the linker's properties, including its length and conformational freedom, significantly impact the complex's stability and degradation efficiency. researchgate.net

Research findings indicate a complex relationship between linker composition and PROTAC efficacy. The flexibility of a PEG linker can enhance interactions that stabilize the ternary complex, but excessive flexibility or an improper length can also lead to instability or unproductive binding. researchgate.netchemrxiv.org For instance, molecular dynamics simulations of the PROTAC MZ2, which contains a PEG4 linker, suggested that the long, flexible linker could collapse onto the surface of the target protein domain, leading to the dissociation of the ternary complex. chemrxiv.org Conversely, studies on other PROTACs have shown that a critical linker length is necessary for effective degradation, with shorter linkers being too restrictive to allow for simultaneous binding to both proteins, while longer linkers proved more successful. nih.gov The PEG4 linker in a Thalidomide-5-(PEG4-amine)-based PROTAC must therefore provide the right balance of flexibility and length to support a stable and cooperative ternary complex, which can be influenced by the specific target protein and warhead it is paired with. nih.govresearchgate.net

| Finding Category | Research Details | Source |

| Linker Flexibility | Highly flexible linkers can enhance interactions between the PROTAC, POI, and E3 ligase but may prevent stable binding at a fixed interface. | researchgate.net |

| Linker Rigidity | Introducing rigid groups into a flexible linker can enhance stiffness, leading to new interactions and increased stability of the ternary complex. | researchgate.net |

| PEG Linker Length | For a BTK-targeting PROTAC, linkers with fewer than 5 PEG units discouraged degradation, while a linker with 9 PEG units induced the most potent degradation. | nih.gov |

| PEG4 Linker Instability | In simulations of the PROTAC MZ2, the PEG4 linker was observed to contribute to the dissociation of the VHL warhead from its binding pocket. | chemrxiv.org |

| Linker-Induced Interactions | In a crystal structure of the MZ1 PROTAC, the PEG linker was shown to form direct van der Waals interactions and a hydrogen bond within the ternary complex, contributing to its stability. | nih.gov |

Enzymatic Cascade of Ubiquitination Induced by PROTACs

Once the stable ternary complex is formed, the PROTAC molecule has successfully hijacked the ubiquitin-proteasome system. mdpi.com This initiates an enzymatic cascade that tags the target protein with ubiquitin, a small regulatory protein. azalesov.comresearchgate.net This process involves a sequence of three enzymes: an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and the E3 ubiquitin ligase recruited by the PROTAC (in this case, CRL4^CRBN^). nih.govportlandpress.com The E1 enzyme first activates a ubiquitin molecule in an ATP-dependent manner. azalesov.com The activated ubiquitin is then transferred to an E2 enzyme. azalesov.comebi.ac.uk

The E3 ligase is the component that confers substrate specificity to the ubiquitination process. portlandpress.com Within the ternary complex, the CRL4^CRBN^ E3 ligase acts as a scaffold, bringing the ubiquitin-charged E2 enzyme into close proximity with the target protein. researchgate.netrsc.org The E3 ligase then catalyzes the transfer of the ubiquitin molecule from the E2 enzyme to a specific lysine (B10760008) residue on the surface of the target protein. nih.govazalesov.com The geometry of the ternary complex, dictated by the PROTAC and the specific protein-protein interactions it induces, is critical for positioning a surface lysine on the target protein within the catalytic radius of the E2 enzyme for efficient ubiquitin transfer. researchgate.netelifesciences.org This process is repeated multiple times, attaching a chain of ubiquitin molecules (polyubiquitination) to the target protein, which serves as the signal for its degradation. acs.orgnih.gov

Proteasomal Processing of Ubiquitinated Target Proteins

The final stage of the PROTAC-mediated pathway is the degradation of the polyubiquitinated target protein. researchgate.net Once the target protein is sufficiently tagged with a polyubiquitin (B1169507) chain, the PROTAC molecule can dissociate, free to recruit another target protein molecule and repeat the catalytic cycle. portlandpress.comresearchgate.net This catalytic nature means that sub-stoichiometric amounts of the PROTAC are sufficient to induce the degradation of a large amount of the target protein. portlandpress.com

Applications of Thalidomide 5 Peg4 Amine in Chemical Biology Research

Engineering of Heterobifunctional Protein Degraders (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. medchemexpress.com Thalidomide-5-(PEG4-amine) is a key component in the construction of these PROTACs, serving as the E3 ligase-recruiting element. axispharm.combroadpharm.com

Design Considerations for Target Protein Ligand Conjugation

The design of effective PROTACs requires careful consideration of the conjugation strategy between the E3 ligase ligand and the target protein ligand. The terminal amine group of Thalidomide-5-(PEG4-amine) is a crucial feature for this purpose, as it can readily react with activated carboxylic acids or N-hydroxysuccinimide (NHS) esters on a target protein ligand to form a stable amide bond. axispharm.combroadpharm.com

Several factors must be taken into account during the design process:

Linker Length and Composition: The PEG4 linker in Thalidomide-5-(PEG4-amine) provides a desirable degree of flexibility and hydrophilicity. The length of the linker is critical for enabling the formation of a productive ternary complex between the E3 ligase, the PROTAC, and the target protein. sigmaaldrich.com Different linker lengths, including those with varying numbers of PEG units, are often screened to optimize degradation efficiency. biorxiv.org The PEG component can also enhance the aqueous solubility of the resulting PROTAC, a favorable property for biological studies. broadpharm.com

Attachment Point: The point of attachment on both the thalidomide (B1683933) scaffold and the target protein ligand can significantly impact the stability and efficacy of the ternary complex. The 5-position on the phthalimide (B116566) ring of thalidomide is a common attachment point that has been shown to be effective for CRBN recruitment while potentially reducing off-target effects. tocris.com

Chemical Reactivity: The primary amine of Thalidomide-5-(PEG4-amine) offers a reliable and well-established chemical handle for conjugation. Standard amide coupling reactions, often facilitated by reagents like EDC or HATU, are employed to connect it to the target protein ligand. axispharm.combroadpharm.commedkoo.com

A generalized scheme for the synthesis of a PROTAC using Thalidomide-5-(PEG4-amine) is depicted below:

Table 1: Generalized PROTAC Synthesis Scheme

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Target Protein Ligand with Carboxylic Acid | EDC, NHS | Activated Target Protein Ligand (NHS ester) |

| 2 | Activated Target Protein Ligand (NHS ester) + Thalidomide-5-(PEG4-amine) | Amide coupling | PROTAC |

This table illustrates a common two-step process for conjugating Thalidomide-5-(PEG4-amine) to a target protein ligand.

Application in Cellular Model Systems for Target Protein Depletion

PROTACs synthesized using Thalidomide-5-(PEG4-amine) or its analogs have been successfully used to induce the degradation of specific target proteins in cellular models. For instance, a PROTAC employing a pomalidomide-PEG4 conjugate, which is structurally and functionally similar to a thalidomide-PEG4 conjugate, has been developed to target the transcription factor FoxP3. This PROTAC effectively degraded FoxP3 in lymphocytes, demonstrating the utility of this chemical scaffold in a cellular context.

In another example, a library of PROTACs was synthesized to target BRD4, a protein implicated in cancer. nih.gov While not all of these PROTACs used the exact Thalidomide-5-(PEG4-amine) linker, the study highlights the principle of using thalidomide-based recruiters to achieve target degradation. The efficacy of these PROTACs was confirmed by Western blot analysis, showing a decrease in BRD4 protein levels upon treatment. nih.gov Furthermore, the degradation was shown to be dependent on the proteasome, as co-treatment with the proteasome inhibitor bortezomib (B1684674) rescued BRD4 levels. nih.govacs.org

Utility as a Chemical Probe for E3 Ligase Recruitment Studies

The ability to study the interaction between E3 ligases and their ligands is fundamental to understanding and optimizing targeted protein degradation. Thalidomide-5-(PEG4-amine) can be adapted for use as a chemical probe to investigate the recruitment of the Cereblon E3 ligase.

The terminal amine group provides a convenient site for the attachment of reporter molecules, such as fluorophores or biotin. For example, a fluorescently labeled thalidomide derivative, BODIPY FL Thalidomide, has been developed as a high-affinity probe for Cereblon. nih.gov This probe enables the use of sensitive biophysical assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to characterize the binding of other potential ligands to Cereblon. nih.gov Similarly, by conjugating a fluorescent dye to the amine of Thalidomide-5-(PEG4-amine), one could create a valuable tool for in vitro binding assays or for visualizing the localization of the probe within cells.

Investigations into Ubiquitin-Proteasome System Dynamics

PROTACs constructed with Thalidomide-5-(PEG4-amine) serve as powerful tools to investigate the dynamics of the ubiquitin-proteasome system (UPS). The UPS is the major pathway for regulated protein degradation in eukaryotic cells. nih.gov By inducing the degradation of a specific protein of interest, these PROTACs allow researchers to study the consequences of its acute depletion, providing insights into its cellular function.

The mechanism of action of a thalidomide-based PROTAC involves the recruitment of the CRL4-CRBN E3 ligase complex to the target protein, leading to the ubiquitination of the target. medchemexpress.com This polyubiquitin (B1169507) chain then acts as a signal for recognition and degradation by the 26S proteasome. nih.gov The involvement of the proteasome can be confirmed experimentally by using proteasome inhibitors. If a PROTAC's activity is dependent on the UPS, co-treatment with a proteasome inhibitor like bortezomib will prevent the degradation of the target protein. nih.govacs.org This experimental approach allows for a clear demonstration that the observed protein depletion is a direct result of hijacking the ubiquitin-proteasome pathway.

Integration into Combinatorial Libraries for Degrader Discovery

The modular nature of PROTACs makes them highly amenable to combinatorial approaches for the discovery of new protein degraders. Thalidomide-5-(PEG4-amine) is an ideal building block for the generation of PROTAC libraries due to its pre-installed E3 ligase ligand, linker, and reactive handle.

In a combinatorial synthesis workflow, Thalidomide-5-(PEG4-amine) can be reacted with a diverse collection of target protein ligands, each containing a complementary reactive group (e.g., a carboxylic acid). This approach allows for the rapid generation of a large number of unique PROTACs, which can then be screened for their ability to degrade a specific target protein. rsc.org High-throughput screening methods can be employed to identify the most potent degraders from these libraries. rsc.org This strategy significantly accelerates the optimization of the linker and the identification of optimal ternary complex-forming molecules. The use of versatile chemical reactions, such as multicomponent reactions, further expands the possibilities for creating diverse and complex degrader libraries from building blocks like Thalidomide-5-(PEG4-amine). nih.gov

Advanced Structural and Biophysical Characterization Techniques

X-ray Crystallography of Thalidomide-5-(PEG4-amine)-CRBN-Target Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. In the context of "Thalidomide-5-(PEG4-amine)," this method is instrumental in visualizing its binding to the Cereblon (CRBN) E3 ubiquitin ligase, often in a ternary complex with a neosubstrate.

The process involves crystallizing the "Thalidomide-5-(PEG4-amine)"-CRBN-neosubstrate complex and then bombarding the crystal with X-rays. The diffraction pattern produced is used to calculate the electron density and, consequently, the positions of the atoms in the complex.

Structural studies of similar immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931) bound to CRBN have revealed critical insights. nih.govrcsb.org These studies show that the glutarimide (B196013) moiety of the IMiD binds within a hydrophobic pocket of the CRBN's thalidomide-binding domain (TBD). nih.govrsc.org This pocket is notably formed by three tryptophan residues (a "tri-Trp" pocket). rsc.org The phthalimide (B116566) ring, or in the case of "Thalidomide-5-(PEG4-amine)," the isoindolinone ring with the PEG4-amine linker, is typically exposed to the solvent and forms the surface for recruiting neosubstrates. nih.govrsc.org

For "Thalidomide-5-(PEG4-amine)," a crystal structure would elucidate the precise orientation of the PEG4-amine linker. This is crucial as the linker's conformation dictates the presentation of the warhead that binds to the target protein in a PROTAC construct. The resolution of such a crystal structure would provide atomic-level details of the interactions, including hydrogen bonds and hydrophobic contacts, between the compound, CRBN, and the recruited target protein. nih.gov

Illustrative Data Table: X-ray Crystallography Data for a Hypothetical Thalidomide (B1683933) Analog-CRBN Complex

| Parameter | Value |

| PDB ID | Hypothetical |

| Resolution (Å) | 2.5 |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (a, b, c in Å) | 60.5, 85.2, 110.8 |

| R-work / R-free | 0.21 / 0.25 |

| Key Interacting Residues in CRBN | Trp380, Trp386, Trp400 |

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Elucidation

Cryo-electron microscopy (Cryo-EM) has emerged as a complementary and sometimes alternative technique to X-ray crystallography for determining the structure of large protein complexes. For the "Thalidomide-5-(PEG4-amine)"-CRBN-target complex, especially if it is large or difficult to crystallize, Cryo-EM can be invaluable.

In Cryo-EM, the purified complex is rapidly frozen in a thin layer of vitreous ice, preserving its native conformation. A transmission electron microscope then images hundreds of thousands of individual particles from different angles. These images are then computationally reconstructed to generate a 3D model of the complex.

Recent advancements in Cryo-EM have enabled the determination of protein structures at near-atomic resolution. diamond.ac.uk This technique would be particularly useful for visualizing the entire CRL4^CRBN E3 ligase complex, which includes Cullin-4, DDB1, and Rbx1, along with "Thalidomide-5-(PEG4-amine)" and the target protein. Such a structure would provide a comprehensive view of the molecular machinery involved in the induced protein degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying ligand-protein interactions in solution, providing information on binding interfaces, conformational changes, and dynamics.

For "Thalidomide-5-(PEG4-amine)," ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments can be used to map the binding site on CRBN. By comparing the HSQC spectra of ¹⁵N-labeled CRBN in the presence and absence of the compound, chemical shift perturbations (CSPs) for specific amino acid residues can be identified. Residues with significant CSPs are likely part of the binding interface.

Furthermore, NMR techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which parts of "Thalidomide-5-(PEG4-amine)" are in close contact with CRBN. This is particularly useful for confirming the engagement of the glutarimide and isoindolinone moieties. For PROTACs derived from this compound, NMR can also provide insights into the conformation of the PEG4 linker in the bound state. chemrxiv.orgchemrxiv.org

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding Events

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for directly measuring the thermodynamics of binding interactions. It provides a complete thermodynamic profile of the interaction between "Thalidomide-5-(PEG4-amine)" and CRBN, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS) of binding.

In an ITC experiment, a solution of "Thalidomide-5-(PEG4-amine)" is titrated into a solution containing CRBN. The heat released or absorbed during the binding event is measured. The resulting data is fitted to a binding model to determine the thermodynamic parameters.

Studies on thalidomide and its analogs have shown that they bind to CRBN with dissociation constants in the micromolar to nanomolar range. nih.govnih.gov The thermodynamic signature (enthalpy and entropy) can reveal the nature of the binding forces, such as hydrogen bonds, hydrophobic interactions, and conformational changes. nih.gov For "Thalidomide-5-(PEG4-amine)," ITC would be crucial for quantifying its affinity for CRBN and for understanding how modifications to the linker or warhead affect this binding.

Illustrative Data Table: ITC Data for a Hypothetical Thalidomide Analog Binding to CRBN

| Parameter | Value |

| Binding Affinity (K_D) | 250 nM |

| Stoichiometry (n) | 1.05 |

| Enthalpy (ΔH) | -8.5 kcal/mol |

| Entropy (ΔS) | 5.2 cal/mol·K |

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) for Kinetic Profiling

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are label-free optical techniques used to study the kinetics of molecular interactions in real-time. They provide valuable information on the association rate (k_on) and dissociation rate (k_off) of the binding between "Thalidomide-5-(PEG4-amine)" and CRBN.

In a typical SPR or BLI experiment, CRBN is immobilized on a sensor chip, and a solution containing "Thalidomide-5-(PEG4-amine)" is flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time.

These techniques are highly sensitive and can be used to screen for binders, determine kinetic constants, and assess the cooperativity of ternary complex formation in the presence of a target protein. zobio.comoncodesign-services.comzobio.com For the development of PROTACs based on "Thalidomide-5-(PEG4-amine)," SPR and BLI are essential for optimizing the linker and warhead to achieve favorable kinetic profiles for ternary complex formation and stability. biorxiv.org

Illustrative Data Table: SPR Kinetic Data for a Hypothetical Thalidomide Analog and CRBN

| Parameter | Value |

| Association Rate (k_on) | 1.5 x 10⁵ M⁻¹s⁻¹ |

| Dissociation Rate (k_off) | 3.0 x 10⁻³ s⁻¹ |

| Binding Affinity (K_D) | 20 nM |

Structure Activity Relationship Sar Studies and Design Principles of Thalidomide Derived Degraders

Systematic Modification of the Thalidomide (B1683933) Moiety and Its Impact on CRBN Binding

The thalidomide molecule is composed of a glutarimide (B196013) and a phthalimide (B116566) ring. rsc.org The glutarimide moiety is essential for binding to CRBN, fitting into a specific binding pocket. rsc.orgresearchgate.net The phthalimide portion, on the other hand, is more solvent-exposed and serves as a primary site for modification and linker attachment without abolishing CRBN binding. nih.govnih.gov

Systematic modifications of the thalidomide scaffold have provided deep insights into the structural requirements for CRBN engagement. Key findings include:

The Glutarimide Ring: The integrity of the glutarimide ring is critical. Both carbonyl groups are important for binding, and the absence of one, as in δ-valerolactam, leads to a loss of binding. researchgate.net The ring requires a relaxed six-membered conformation for optimal interaction. researchgate.net

Substitutions on the Phthalimide Ring: Even small substitutions on the aromatic part of the phthalimide ring can impact neosubstrate specificity. For example, a hydroxyl group at the 5-position of thalidomide, a major metabolite, enhances the degradation of the neosubstrate SALL4. rsc.orgresearchgate.net

Interactive Table: Impact of Thalidomide Moiety Modifications on CRBN Binding and Activity

| Modification | Impact on CRBN Binding | Effect on Neosubstrate Degradation | Reference(s) |

|---|---|---|---|

| Removal of one glutarimide carbonyl | Loss of binding | Abolishes activity | researchgate.net |

| Amino group at 4-position of phthalimide | Maintained or enhanced | Increased degradation of IKZF1 | nih.govjst.go.jp |

| Hydroxyl group at 5-position of phthalimide | Strengthens affinity | Increased degradation of SALL4 | rsc.orgresearchgate.net |

| Bulky group at C4 of glutarimide | Loss of binding due to steric clash | Abolishes activity | researchgate.net |

Optimization of Linker Length (PEG Chain Variation) and Composition

The linker connecting the thalidomide moiety to the target protein ligand is a critical determinant of a PROTAC's efficacy. Its length, composition, and flexibility dictate the ability of the degrader to simultaneously bind both the target protein and CRBN, facilitating the formation of a productive ternary complex.

Polyethylene (B3416737) glycol (PEG) chains are commonly used as linkers due to their hydrophilicity and tunable length. rsc.orgnih.gov Varying the number of PEG units allows for systematic optimization of the linker length. For instance, in the context of "Thalidomide-5-(PEG4-amine)," the PEG4 linker provides a specific spatial arrangement.

Research has shown that:

Optimal Length is Target-Dependent: There is no universal optimal linker length; it is highly dependent on the specific target protein and the E3 ligase. explorationpub.comnih.gov For some targets, shorter linkers are more effective, while for others, longer linkers are required to bridge the two proteins without steric hindrance. explorationpub.com

Linker Composition Matters: The chemical nature of the linker influences the PROTAC's physicochemical properties, such as solubility and cell permeability. explorationpub.comacs.org Replacing alkyl chains with PEG linkers can improve solubility. tandfonline.com The inclusion of different chemical motifs can also influence the stability and degradation efficiency. rsc.org

Unexpected Length-Activity Relationships: Studies have revealed non-linear relationships between linker length and degradation potency. For example, in a series of BRD4-targeting PROTACs using CRBN, those with intermediate PEG linker lengths (1-2 units) showed reduced potency compared to those with shorter (0 units) or longer (4-5 units) linkers. nih.gov

Interactive Table: Effect of Linker Length and Composition on PROTAC Activity

| Linker Characteristic | Observation | Example | Reference(s) |

|---|---|---|---|

| Length Variation | Optimal length is target-dependent. | ERRα degraded with a 6-atom linker, RIPK2 with a 14-atom linker. | nih.gov |

| PEG vs. Alkyl | PEG linkers generally improve solubility. | Replacement of a hydrophobic linker with a hydrophilic PEG-based one improved solubility and activity. | acs.orgtandfonline.com |

| Non-linear Effects | Intermediate linker lengths can be less potent. | BRD4 PROTACs with 1-2 PEG units were less active than those with 0 or 4-5 units. | nih.gov |

Positional Scanning of Linker Attachment on E3 Ligase Ligands

The point at which the linker is attached to the thalidomide moiety, or the "exit vector," is another crucial parameter influencing a PROTAC's performance. The position of the linker can affect the orientation of the recruited target protein relative to the E3 ligase, thereby impacting the efficiency of ubiquitination and subsequent degradation.

Studies have demonstrated that:

Phthalimide Ring as the Primary Attachment Site: The phthalimide ring is the most common point of linker attachment, as modifications here are generally well-tolerated for CRBN binding. researchgate.net

Position 4 vs. Position 5: The specific position on the phthalimide ring matters. For instance, attaching the linker at the 4-position of the phthalimide unit has been shown to result in more stable derivatives compared to attachment at the 5-position. nih.gov However, in some cases, attachment at the 5-position can still lead to potent degraders, although it may reduce the degradation of certain neosubstrates like IKZF1. nih.gov

Influence on Stability and Neosubstrate Degradation: The linker attachment point can significantly influence the hydrolytic stability of the PROTAC and its ability to induce the degradation of off-target neosubstrates. nih.gov This provides a strategy to design PROTACs that either possess or lack secondary CRBN-related effects. nih.gov

Stereochemical Implications of the Thalidomide Core for Degrader Activity

Thalidomide possesses a chiral center at the C-3 position of the glutarimide ring, existing as (R)- and (S)-enantiomers. chiralpedia.com These enantiomers are known to have different biological activities.

Key stereochemical considerations include:

Enantiomeric Binding Affinity: The (S)-enantiomer of thalidomide exhibits a significantly higher binding affinity for CRBN, approximately 10-fold greater than the (R)-enantiomer. researchgate.netresearchgate.net Consequently, the CRBN-dependent effects are primarily mediated by the (S)-enantiomer. researchgate.net

In Vivo Racemization: A critical aspect of thalidomide stereochemistry is its in vivo racemization, where the (R)-enantiomer can convert to the (S)-enantiomer. chiralpedia.com This has significant implications for the therapeutic use of single-enantiomer formulations.

Impact on Neosubstrate Selectivity: Recent studies have shown that stereochemical modifications, even at positions distant from the glutarimide core, can lead to divergent neosubstrate selectivity. researchgate.netnih.gov This highlights the importance of precise stereochemical control in the design of selective degraders. nih.gov

Interactive Table: Stereochemistry of Thalidomide and its Effects

| Stereoisomer | CRBN Binding Affinity | Primary Mediator of CRBN Effects | In Vivo Behavior | Reference(s) |

|---|---|---|---|---|

| (S)-thalidomide | ~10-fold higher than (R) | Yes | - | researchgate.netresearchgate.net |

| (R)-thalidomide | Weaker than (S) | No | Can convert to (S)-enantiomer | chiralpedia.comresearchgate.net |

Rational Strategies for Enhancing PROTAC Degradation Efficiency and Selectivity

The rational design of PROTACs aims to maximize their degradation efficiency for the intended target while minimizing off-target effects. Several strategies have emerged to achieve this:

Optimizing Ternary Complex Formation: The stability of the ternary complex (Target-PROTAC-E3 ligase) is a key driver of degradation efficiency. This can be enhanced by optimizing the linker to promote favorable protein-protein interactions between the target and the E3 ligase. nih.gov

Improving Selectivity: Selectivity can be enhanced by modifying the PROTAC to exploit unique features of the target protein or the E3 ligase. scienceopen.com This includes optimizing the linker design and modulating the E3 ligase selectivity. scienceopen.com For example, slight changes in linker length have been shown to switch degradation selectivity between different protein targets. nih.gov

Tissue and Cell-Type Specificity: To minimize side effects, strategies are being developed to achieve tissue or cell-specific PROTAC activity. These include photochemically controllable PROTACs (PHOTACs), hypoxia-activated PROTACs, and antibody-PROTAC conjugates (Ab-PROTACs) that deliver the degrader to specific cell types. tandfonline.comnih.gov

Covalent PROTACs: The introduction of covalent modifications can increase PROTAC selectivity and improve cellular uptake, thereby enhancing degradation efficiency. scienceopen.com

Emerging Research Directions and Future Perspectives in Cereblon Mediated Degradation

Development of Next-Generation Cereblon-Recruiting Ligands Beyond Thalidomide (B1683933) Analogs

While thalidomide and its derivatives, lenalidomide (B1683929) and pomalidomide (B1683931), have been instrumental in validating CRBN as a target for TPD, research is actively pursuing novel CRBN-recruiting ligands to improve upon these first-generation moieties. acs.orgnih.gov The goals are to enhance binding affinity, expand the chemical space, and potentially circumvent some of the toxicities associated with the thalidomide scaffold.

One promising new class of CRBN ligands are phenyl dihydrouracil (B119008) derivatives . These compounds offer a distinct chemical structure from the classic glutarimide-containing IMiDs and have been successfully incorporated into PROTACs to degrade targets such as Bruton's tyrosine kinase (BTK) and BRD9. A key advantage of these derivatives is the absence of the chiral center present in thalidomide, which simplifies synthesis and characterization.

Another innovative approach involves ligands inspired by the natural degrons of CRBN's endogenous substrates. biorxiv.org Termed cyclimids , these ligands are derived from the C-terminal cyclic imide degrons that CRBN naturally recognizes. biorxiv.org Research has shown that cyclimids exhibit distinct interaction modes with CRBN compared to traditional IMiDs. biorxiv.org This can be leveraged to create PROTACs with altered selectivity and degradation efficiency, providing an orthogonal strategy for optimizing degrader properties by modifying the CRBN-binding warhead. biorxiv.org

| Ligand Class | Example/Target Application | Key Advantages |

| Phenyl Dihydrouracil Derivatives | BTK and BRD9 Degraders | Novel chemical scaffold, lacks chiral center found in thalidomide. |

| Cyclimids | BRD4 Degraders | Inspired by natural CRBN degrons, offers distinct CRBN interaction modes. biorxiv.org |

Innovations in Linker Chemistry for Improved Degrader Properties

Research has demonstrated that linker length is a critical parameter. For instance, studies on estrogen receptor-alpha (ERα) targeting PROTACs showed that a 16-atom PEG linker was significantly more potent than a 12-atom linker, despite similar binding affinities. nih.gov Conversely, for homo-PROTACs designed to degrade CRBN itself, a shorter 8-atom PEG linker was found to be optimal. nih.gov This highlights that the ideal linker length is highly dependent on the specific target and E3 ligase pairing. The PEG4 linker in Thalidomide-5-(PEG4-amine) represents a common starting point, chosen for its hydrophilicity and flexibility, but optimization is often required. researchgate.net

Beyond simple alkyl or PEG chains, researchers are exploring more sophisticated linker designs to fine-tune degrader properties. nih.gov These include:

Rigid Linkers: Incorporating moieties like alkynes or triazoles can reduce the conformational flexibility of the PROTAC, which can help pre-organize the molecule into a bioactive conformation for ternary complex formation. nih.govnih.gov

Photo-switchable Linkers: These "phot PROTACs" incorporate light-sensitive chemical groups that allow for spatiotemporal control of protein degradation.

Click-Chemistry Based Linkers: The use of bioorthogonal "click chemistry" has led to the development of CLIPTACs (in-cell click-formed proteolysis-targeting chimeras). nih.gov This strategy involves administering a tetrazine-labeled thalidomide derivative and a trans-cyclooctene-labeled ligand for the target protein separately. nih.gov These components then react inside the cell to form the active PROTAC, which can help overcome challenges related to the large molecular weight and poor permeability of pre-formed PROTACs. nih.gov

Expanding the Scope of Degradeable Proteins through CRBN Recruitment

A major focus of current research is to broaden the range of proteins that can be targeted for degradation via CRBN recruitment. biorxiv.org Initially applied to targets like the bromodomain-containing protein BRD4, the list of proteins successfully degraded by thalidomide-based PROTACs has grown substantially. acs.orgnih.govnih.gov

The therapeutic mechanism of IMiDs themselves involves the CRBN-mediated degradation of so-called "neosubstrates," which are not endogenous targets of the E3 ligase in the absence of the drug. rsc.orgnih.gov Key neosubstrates identified include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), casein kinase 1α (CK1α), and the translation termination factor GSPT1. rsc.orgnih.gov The degradation of these proteins underlies the anti-myeloma and immunomodulatory effects of lenalidomide and pomalidomide. nih.gov

More recent studies have identified additional neosubstrates whose degradation is linked to the teratogenic effects of thalidomide. These include:

SALL4: A developmental transcription factor crucial for limb development. nih.govelifesciences.org Thalidomide-induced degradation of SALL4 is a key event in thalidomide embryopathy. elifesciences.org

PLZF (ZBTB16): Another zinc finger transcription factor whose degradation by thalidomide and its metabolite, 5-hydroxythalidomide, contributes to teratogenicity. nih.govembopress.org

The development of PROTACs has further expanded the degradable proteome. By linking a thalidomide-based CRBN ligand to a binder for a specific protein of interest, researchers have successfully targeted a diverse array of proteins implicated in cancer and other diseases.

| Degraded Protein Target | Protein Class | Disease Relevance |

| Ikaros (IKZF1) & Aiolos (IKZF3) | Transcription Factors | Multiple Myeloma rsc.orgnih.gov |

| GSPT1 | Translation Termination Factor | Cancer nih.gov |

| SALL4 | Transcription Factor | Developmental Biology, Teratogenicity nih.govelifesciences.org |

| PLZF | Transcription Factor | Developmental Biology, Teratogenicity nih.govembopress.org |

| BRD4 | Epigenetic Reader | Cancer acs.orgnih.gov |

| CDK9 | Kinase | Cancer mdpi.com |

| ERK1/2 | Kinase | Cancer acs.org |

| ERRα | Hormone Receptor | Cancer researchgate.net |

This expansion demonstrates the versatility of the CRBN system and suggests that with the right PROTAC design, a vast number of previously "undruggable" proteins could be brought into therapeutic reach. nih.gov

Methodological Advancements in the Characterization and Optimization of PROTACs

The rational design and optimization of potent and selective PROTACs require sophisticated analytical methods to characterize their biochemical and cellular activity. biorxiv.orgnih.gov A key challenge is understanding the complex interplay between the PROTAC, the target protein, and the E3 ligase that leads to the formation of a productive ternary complex.

Several advanced techniques are being employed to dissect this process:

Biophysical Assays: Techniques like Isothermal Titration Calorimetry (ITC) and fluorescence-based binding assays are used to measure the binding affinities of the PROTAC to both the target protein and CRBN independently. nih.gov

Ternary Complex Characterization: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful, high-throughput method to directly quantify the formation of the ternary complex in solution. biorxiv.org Studies have shown that the stability of this complex often correlates strongly with the cellular degradation efficiency of the PROTAC. biorxiv.org

Structural Biology: X-ray crystallography and cryo-electron microscopy (cryo-EM) provide atomic-level insights into how a PROTAC or molecular glue orients the target protein and CRBN. These structures can reveal the specific protein-protein interactions that stabilize the ternary complex and can guide the rational design of the linker and ligands for improved potency and selectivity. nih.gov

Cell-Based Degradation Assays: Western blotting and targeted mass spectrometry are standard methods to quantify the reduction in target protein levels within cells. The development of reporter systems, such as fusing a target protein to a fluorescent tag, allows for high-throughput screening of PROTAC libraries. researchgate.net

Computational Modeling: Computer-aided design is increasingly used to predict the structure and stability of ternary complexes. nih.gov Molecular dynamics simulations can help rationalize the effects of linker length and composition on PROTAC efficacy, guiding the synthesis of more effective molecules. nih.gov

Interfacing with Other Protein Homeostasis Pathways for Synergistic Effects

The ubiquitin-proteasome system (UPS), which CRBN-based PROTACs hijack, is a central component of the cell's protein homeostasis (proteostasis) network. rsc.org This network also includes pathways responsible for protein synthesis, folding (chaperones), and trafficking. Emerging research is exploring how to create synergistic therapeutic effects by interfacing CRBN-mediated degradation with these other proteostasis pathways.

One area of investigation involves the interplay between CRBN and chaperone proteins. For example, CRBN is known to interact with the chaperone HSP90 to facilitate the maturation of certain transmembrane proteins. researchgate.net Modulating this interaction or simultaneously targeting a protein for degradation while inhibiting the chaperone systems that help it fold and remain stable could lead to a more profound and durable depletion of the target protein.

Furthermore, the degradation of a single target protein can have cascading effects on other pathways. The degradation of transcription factors like Ikaros and Aiolos by lenalidomide leads to the downstream downregulation of IRF4 and c-MYC, which are critical for the survival of multiple myeloma cells. nih.gov This demonstrates how targeted degradation can rewire cellular signaling networks. Future strategies may involve designing PROTACs that degrade multiple nodes in a disease-driving pathway or combining a PROTAC with an inhibitor of a compensatory or feedback pathway to achieve a more potent therapeutic outcome. By understanding and exploiting these connections, the next generation of degraders may offer enhanced efficacy and overcome mechanisms of drug resistance.

Q & A

Q. What is the structural and functional role of the PEG4 spacer in Thalidomide-5-(PEG4-amine)?

The PEG4 spacer enhances aqueous solubility and reduces steric hindrance during PROTAC assembly. Its hydrophilic nature improves bioavailability, while the terminal amine enables conjugation to target-binding warheads via NHS esters or carboxylic acids using coupling agents like EDC or HATU . Methodological Note: Validate spacer efficiency by comparing degradation activity of PROTACs with varying PEG lengths (e.g., PEG4 vs. PEG5) using Western blotting for target protein levels.

Q. How can researchers synthesize PROTAC molecules using Thalidomide-5-(PEG4-amine)?

The terminal amine reacts with carboxylic acid-containing ligands (e.g., kinase inhibitors) in the presence of HATU/EDC. For example:

Dissolve Thalidomide-5-(PEG4-amine) and ligand in anhydrous DMSO.

Add HATU (1.1 eq) and DIEA (3 eq) to activate the carboxylic acid.

Stir for 4–6 hours at RT, purify via reverse-phase HPLC, and confirm conjugation via LC-MS .

Q. What are the solubility and storage requirements for Thalidomide-5-(PEG4-amine)?

The compound is soluble in DMSO (≥100 mg/mL) and stable at -20°C for ≤6 months. Avoid freeze-thaw cycles and moisture to prevent hydrolysis of the amine group. For aqueous experiments, prepare fresh stock solutions and dilute in PBS (pH 7.4) with <1% DMSO .

Advanced Research Questions

Q. How to optimize PROTAC linker length for maximal target degradation efficiency?

Systematically test PEG spacers (e.g., PEG3–PEG8) conjugated to Thalidomide derivatives. Measure degradation kinetics (e.g., DC50 values) in cell-based assays and correlate with structural modeling of ternary complex formation (E3 ligase-PROTAC-target). For example, PEG4 balances solubility and flexibility, while longer linkers may reduce binding avidity .

Q. How to resolve contradictions in solubility data between batch-dependent samples?

Verify purity via HPLC (≥95%) and LC-MS to rule out degradation products.

Test solubility in alternative buffers (e.g., HEPES with 0.1% Tween-20).

If insolubility persists, consider replacing the terminal amine with a carboxylic acid group (Thalidomide-5-(PEG4-acid)), which exhibits improved aqueous solubility at neutral pH .

Q. How to address stability issues during long-term PROTAC storage?

Lyophilize the compound in inert atmospheres (argon) to prevent oxidation.

Monitor decomposition via NMR (e.g., loss of PEG4 integrity or amine proton signals).

For in vivo studies, use freshly prepared PROTACs and avoid prolonged exposure to light or elevated temperatures (>4°C) .

Q. What analytical methods are recommended for quantifying Thalidomide-5-(PEG4-amine) in biological matrices?

Use reverse-phase HPLC with a C18 column and mobile phase (acetonitrile:0.1% phosphoric acid, 70:30). Detect at 220 nm and validate with spiked plasma samples. For low-concentration detection, employ LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .

Data Contradiction Analysis

Q. How to interpret conflicting reports on Thalidomide derivatives’ anti-myeloma activity?

While early studies (e.g., Singhal et al., 1999) showed thalidomide’s efficacy in refractory myeloma, newer PROTAC derivatives require validation of cereblon-binding affinity. Perform competitive binding assays (SPR or CETSA) to confirm E3 ligase engagement and correlate with degradation activity in myeloma cell lines (e.g., MM1.S) .

Q. Why do some PROTACs with Thalidomide-5-(PEG4-amine) exhibit off-target effects?

Screen for non-specific ubiquitination via proteome-wide mass spectrometry.

Replace Thalidomide with VHL or MDM2 ligands to compare degradation profiles.

Optimize the warhead’s binding kinetics to reduce ternary complex promiscuity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.